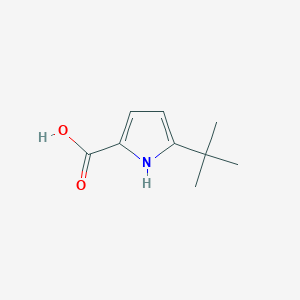

5-tert-Butyl-1H-pyrrole-2-carboxylic acid

Description

Contextualization of Substituted Pyrrole (B145914) Systems in Organic Synthesis and Materials Science

Substituted pyrroles are cornerstones of organic synthesis, serving as versatile intermediates in the construction of more complex molecules. rsc.org Their utility stems from the reactivity of the pyrrole ring, which can undergo a variety of transformations, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. rsc.orgnih.gov The nature and position of substituents on the pyrrole ring play a crucial role in directing these reactions and determining the properties of the resulting products. rsc.org

In materials science, pyrrole-based systems are integral to the development of conducting polymers, organic electronics, and functional dyes. The ability of the pyrrole ring to participate in extended π-conjugated systems allows for the creation of materials with tailored electronic and optical properties. The incorporation of different substituents is a key strategy for fine-tuning these properties, such as solubility, processability, and charge-transport characteristics.

Historical Perspective on the Development of Pyrrole Carboxylic Acids

The study of pyrrole carboxylic acids dates back over a century, with initial interest sparked by their presence in natural products. hmdb.ca Pyrrole-2-carboxylic acid, the parent compound of the molecule in focus, was identified as a degradation product of certain biological molecules, highlighting its relevance in natural systems. hmdb.ca Early synthetic methods for pyrrole carboxylic acids were often extensions of classical pyrrole syntheses, such as the Knorr and Paal-Knorr reactions, adapted to incorporate or generate a carboxylic acid functionality. nih.govnih.gov Over the years, synthetic methodologies have evolved significantly, with the development of more efficient and regioselective routes to a wide array of substituted pyrrole carboxylic acids. rsc.orgresearchgate.net These advancements have been driven by the increasing demand for these compounds as building blocks in medicinal chemistry and materials science. ontosight.ai

Significance of the tert-Butyl Substituent in Pyrrole Ring Systems

The tert-butyl group is a sterically demanding substituent that exerts a profound influence on the properties and reactivity of the pyrrole ring. researchgate.net Its bulkiness can direct the regioselectivity of reactions by sterically hindering adjacent positions. numberanalytics.com For instance, in electrophilic aromatic substitution reactions, the tert-butyl group can favor substitution at more accessible positions on the ring. stackexchange.com

Electronically, the tert-butyl group is considered to be weakly electron-donating through an inductive effect. stackexchange.com This can influence the electron density of the pyrrole ring and, consequently, its reactivity towards electrophiles. Furthermore, the presence of a tert-butyl group can enhance the stability of a molecule by preventing unwanted polymerization or degradation pathways. researchgate.net In the context of materials, the bulkiness of the tert-butyl group can disrupt intermolecular packing, which can be a useful tool for modifying the solid-state properties of pyrrole-based materials. researchgate.net

Current Research Trends and Future Prospects for 5-tert-Butyl-1H-pyrrole-2-carboxylic acid Research

Current research on substituted pyrroles is largely focused on the development of novel synthetic methods that offer greater efficiency, sustainability, and access to diverse substitution patterns. lucp.netrsc.org There is also a strong emphasis on the application of pyrrole derivatives in medicinal chemistry, with many studies exploring their potential as therapeutic agents. rsc.orgnih.gov The unique structural features of this compound make it a candidate for investigation in these areas.

Future prospects for research on this compound and its derivatives could involve their use as scaffolds in the design of new pharmaceuticals, where the tert-butyl group could modulate interactions with biological targets and the carboxylic acid could serve as a handle for further functionalization. In materials science, the specific substitution pattern of this molecule could be exploited to create novel polymers or molecular materials with interesting electronic or self-assembly properties. The continued development of advanced synthetic and analytical techniques will undoubtedly facilitate a deeper understanding and broader application of this compound in the years to come.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHDAVVIMVCGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934353-26-1 | |

| Record name | 5-tert-butyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 5 Tert Butyl 1h Pyrrole 2 Carboxylic Acid

Retrosynthetic Analysis of 5-tert-Butyl-1H-pyrrole-2-carboxylic acid

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections involve the carboxylic acid moiety and the pyrrole (B145914) ring itself.

One common strategy is to disconnect the C-C bond between the pyrrole ring and the carboxylic acid group. This suggests a late-stage introduction of the carboxyl group via methods such as the carboxylation of a 5-tert-butyl-2-lithiopyrrole intermediate or the oxidation of a corresponding 2-formyl or 2-methyl precursor. Alternatively, the carboxylic acid can be present in one of the starting materials, often in a protected form such as an ester, which is then hydrolyzed in the final step of the synthesis.

Further disconnection of the pyrrole ring itself leads to two classical and highly convergent approaches:

Paal-Knorr Synthesis: This approach involves the disconnection of the C-N bonds of the pyrrole ring, leading to a 1,4-dicarbonyl compound. For the target molecule, this would be a substituted hexane-1,4-dione, which upon condensation with ammonia or a primary amine, would form the pyrrole ring. tandfonline.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.comresearchgate.net

Hantzsch Synthesis: This strategy breaks down the pyrrole ring into three components: a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.netnih.govresearchgate.net The appropriate choice of these starting materials can lead to the formation of the desired 2,5-disubstituted pyrrole-3-carboxylic acid ester, which can then be further manipulated.

Modern synthetic approaches might involve disconnections that lead to precursors suitable for metal-catalyzed cross-coupling or cyclization reactions.

Pyrrole Ring Formation Strategies for Substituted Pyrrole Carboxylic Acids

The construction of the pyrrole ring is a pivotal step in the synthesis of this compound. Various methods have been developed for the formation of substituted pyrroles, ranging from classical condensation reactions to modern catalytic approaches.

The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole. wikipedia.org For the synthesis of a 2,5-disubstituted pyrrole like the target compound, a suitably substituted 1,4-diketone is required. The reaction conditions are generally mild, although the synthesis of the 1,4-dicarbonyl precursor can sometimes be challenging. alfa-chemistry.com

The Hantzsch pyrrole synthesis provides another classical route to substituted pyrroles. This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org This method is particularly useful for the synthesis of pyrrole-3-carboxylic acid esters. Adaptations of the Hantzsch synthesis can provide access to various substituted pyrroles, although the yields can be variable. researchgate.netnih.gov A one-step continuous flow synthesis of pyrrole-3-carboxylic acids using the Hantzsch reaction has been reported, where the hydrolysis of an in situ formed tert-butyl ester is facilitated by the HBr generated as a byproduct. nih.govsyrris.com

Modern organic synthesis has introduced a variety of catalytic methods for the construction of the pyrrole ring, offering advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of polysubstituted pyrroles. For instance, a copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters has been developed for the synthesis of pyrrole-2-carboxylic acids. organic-chemistry.org This method utilizes an inexpensive copper salt and proceeds under mechanochemical conditions.

Palladium-catalyzed reactions have also been extensively explored for pyrrole synthesis. These include C-H activation and cross-coupling strategies. For example, the palladium-catalyzed direct arylation of 2,5-substituted pyrroles with diaryliodonium salts allows for the introduction of aryl groups onto the pyrrole ring. nih.gov Furthermore, palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives, such as ethyl-1H-pyrrole-2-carboxylate, has been shown to occur selectively at the C5 position. nih.govtum.de Palladium-catalyzed carboxylation reactions, while less common for direct pyrrole synthesis, are a viable strategy for introducing the carboxylic acid moiety. encyclopedia.pub

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| CuCl₂ | Spiroannulation/Ring-Opening Aromatization | 4-Arylidene isoxazol-5-ones, Enamino esters | Polysubstituted pyrrole-2-carboxylic acids | organic-chemistry.org |

| Pd(OAc)₂ | C-H Arylation | 2,5-substituted pyrroles, Diaryliodonium salts | 2,3,5- and 2,3,4,5-substituted pyrroles | nih.gov |

| Pd(OAc)₂ | C-H Alkylation | Electron-deficient pyrroles, Alkyl halides | C5-alkylated pyrroles | nih.govtum.de |

| PdCl₂(PPh₃)₂/CuI | Carboxylation | Propargyl alcohols, Aryl halides, CO₂ | 5-(diarylmethylene)-1,3-dioxolan-2-ones | encyclopedia.pub |

The synthesis of specifically substituted pyrroles such as this compound often relies on the regioselective functionalization of a pre-formed pyrrole ring. The inherent reactivity of the pyrrole ring, which is more susceptible to electrophilic attack at the C2 and C5 positions, can be exploited and controlled to achieve the desired substitution pattern.

The introduction of a substituent can influence the position of subsequent functionalizations. For example, the presence of an electron-withdrawing group, such as a carboxylate at the C2 position, can direct further electrophilic substitution to the C4 position. Conversely, an electron-donating group can direct substitution to the adjacent C3 or the remote C5 position.

Directed metalation is a powerful strategy for regioselective functionalization. The N-H proton of pyrrole can be removed with a strong base, and the resulting pyrrolide anion can be functionalized. However, direct C-H activation using transition metal catalysts has become a more versatile approach. For instance, palladium-catalyzed direct C-H alkylation of ethyl 1H-pyrrole-2-carboxylate occurs selectively at the C5 position. nih.govtum.de The regioselective functionalization of 2-chloropyridines has been studied as a model for the synthesis of complex natural products and may offer insights into the controlled functionalization of halogenated pyrroles. mdpi.com

Introduction and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a key feature of the target molecule. Its introduction can be achieved either by building it into the synthetic framework from the start or by adding it to a pre-formed pyrrole ring.

Direct carboxylation of a pyrrole ring is an attractive and atom-economical approach. This can be achieved by reacting a metalated pyrrole intermediate with carbon dioxide. For example, lithiation of a pyrrole at a specific position followed by quenching with CO₂ is a common method.

Alternatively, enzymatic methods have been explored for the carboxylation of pyrroles. The biosynthesis of pyrrole-2-carbaldehyde via enzymatic CO₂ fixation has been reported, which involves the carboxylation of pyrrole to pyrrole-2-carboxylic acid as an intermediate step. nih.gov

Iron-containing catalysts have been used for the synthesis of pyrrole-2-carboxylic acid esters from 2-acetyl-1H-pyrrole, carbon tetrachloride, and methanol. researchgate.net The synthesis of pyrrole-2-carboxylic acid from biomass-derived feedstocks like D-glucosamine and pyruvic acid has also been investigated. researchgate.net

Often, the carboxylic acid is introduced in a protected form, such as a tert-butyl ester, which can then be deprotected under acidic conditions. The synthesis of tert-butyl pyrrole- and indolecarboxylates has been achieved by reacting the corresponding carboxylic acids with N,N-dimethylformamide di-tert-butyl acetal. tandfonline.com

Oxidation of Precursor Functional Groups (e.g., aldehydes)

A common and direct method for the synthesis of pyrrole-2-carboxylic acids is the oxidation of the corresponding pyrrole-2-carboxaldehydes. The formyl group (-CHO) at the C-2 position of the pyrrole ring serves as a readily oxidizable handle to introduce the carboxylic acid moiety. The precursor, 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde, is a known compound that can be used for this transformation sigmaaldrich.com.

The oxidation of the formyl group is a well-established transformation in organic synthesis. For pyrrole derivatives, specific reagents are chosen to ensure compatibility with the sensitive heterocyclic ring, which can be susceptible to degradation under harsh oxidative conditions. One effective method involves the use of potassium permanganate (KMnO₄), which has been successfully employed to convert a formyl group on a pyrrole ring to a carboxylic acid sunderland.ac.uk. The reaction of 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester with potassium permanganate yields the corresponding dicarboxylic acid derivative in good yield, demonstrating the viability of this approach without destroying the pyrrole core sunderland.ac.uk.

Table 1: Representative Oxidation Methods for Pyrrole Aldehydes

| Precursor | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester | Potassium Permanganate (KMnO₄) | Pyrrole-2,5-dicarboxylic acid monomethyl ester | 75% | sunderland.ac.uk |

Ester Hydrolysis and Carboxylic Acid Formation

An alternative and widely used route to this compound is the hydrolysis of a corresponding ester precursor, such as a methyl or tert-butyl ester. Tert-butyl esters are particularly useful as protecting groups for carboxylic acids because they are stable under many reaction conditions, especially basic ones, but can be readily cleaved under acidic conditions nih.gov.

The synthesis of tert-butyl pyrrole-2-carboxylates can be achieved by reacting the carboxylic acid with N,N-dimethylformamide di-tert-butyl acetal tandfonline.com. The reverse reaction, hydrolysis, is typically accomplished using strong protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) in aqueous or organic solvents nih.gov.

A notable advancement in this area is the development of continuous flow synthesis methods. For instance, a one-step flow synthesis of pyrrole-3-carboxylic acids has been reported where the hydrolysis of a tert-butyl ester occurs in situ nih.govresearchgate.netsyrris.com. In this process, the HBr generated as a byproduct during the Hantzsch pyrrole synthesis is utilized to directly hydrolyze the tert-butyl ester to the carboxylic acid within the same microreactor nih.govresearchgate.netsyrris.com. This approach is highly efficient and atom-economical. While this specific example is for the 3-carboxylic acid isomer, the principle of acid-catalyzed hydrolysis of the tert-butyl ester is directly applicable to the 2-carboxylic acid isomer.

Table 2: Conditions for Hydrolysis of Pyrrole Esters

| Ester Precursor | Reagent/Condition | Product | Key Feature | Reference |

|---|---|---|---|---|

| tert-Butyl 1H-pyrrole-3-carboxylate | In situ generated HBr | 1H-Pyrrole-3-carboxylic acid | Continuous flow; byproduct utilization | nih.govresearchgate.netsyrris.com |

| General tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Corresponding Carboxylic Acid | Standard laboratory procedure | nih.gov |

Stereochemical Control in the Synthesis of Related Chiral Pyrrole Derivatives

While this compound is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of many biologically active pyrrole-containing compounds. Research between 2010 and 2023 has focused extensively on strategies to create chiral frameworks featuring a pyrrole unit nih.govrsc.org. These methods can be broadly categorized into the introduction of chiral substituents onto the pyrrole ring or the creation of axial chirality nih.govrsc.org.

Key methodologies for achieving stereocontrol include:

Enzymatic Kinetic Resolution: This technique uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, the racemic methyl ester of 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid was successfully resolved using Novozyme 435®, a lipase from Candida antarctica, to yield the (S)-enantiomer with high enantioselectivity researchgate.net.

Chiral Ligands in Metal Catalysis: The development of novel chiral ligands is crucial for enantioselective catalysis. Recently, a new family of C₂-symmetric, chiral spiro monophosphine ligands has been used in nickel(0)-catalyzed reactions to enable the enantioselective addition of styrenes to aldimines, producing chiral allylic amines with excellent control acs.orgacs.org. Density functional theory (DFT) calculations have shown that the deep chiral pocket created by the ligand-metal complex is responsible for the high degree of chiral induction acs.orgacs.org.

Chemoselective Cyclization: The Dieckmann cyclization of α,β-aminodiesters can be controlled to produce chiral pyrrolidine and pyrrole derivatives, demonstrating how reaction pathways can be directed to achieve specific stereochemical outcomes researchgate.net.

These strategies highlight the sophisticated tools available to synthetic chemists for constructing complex, stereochemically defined pyrrole derivatives.

Green Chemistry Principles and Sustainable Synthesis Methodologies

The synthesis of pyrroles is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green and sustainable methodologies have been developed for the synthesis of pyrrole derivatives lucp.netnih.gov.

The Paal-Knorr reaction, a classic method for synthesizing pyrroles from a 1,4-dicarbonyl compound and an amine, is inherently green as its only byproduct is water acs.orgacs.org. Modern variations of this reaction have been developed that are solvent- and catalyst-free, further enhancing their environmental credentials acs.orgacs.org.

Other green approaches focus on the use of sustainable starting materials and reaction conditions:

Bio-based Feedstocks: Pyrrole-2-carboxylic acid has been synthesized from renewable resources such as cellulose and chitin cam.ac.ukresearchgate.net. Another sustainable route involves the reaction of primary amines with 3-hydroxy-2-pyrones, which can be derived from renewable sources, to form N-substituted pyrrole carboxylic acids under mild, solvent-free, or aqueous conditions acs.org.

Alternative Energy Sources: Techniques such as ultrasound (sonochemistry) and microwave irradiation have been employed to promote pyrrole synthesis, often leading to shorter reaction times and higher yields with less energy consumption lucp.net.

Sustainable Catalysis: An iridium-catalyzed synthesis has been developed that produces pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources nih.gov. This reaction is highly sustainable as it eliminates two equivalents of hydrogen gas as the only byproduct and tolerates a wide variety of functional groups nih.gov.

Table 3: Overview of Green Synthesis Strategies for Pyrroles

| Green Strategy | Example | Advantages | Reference |

|---|---|---|---|

| Atom Economy | Paal-Knorr Synthesis | Only byproduct is water; can be solvent- and catalyst-free. | acs.orgacs.org |

| Renewable Feedstocks | Synthesis from 3-hydroxy-2-pyrones and amines | Utilizes biosourced materials; mild conditions. | acs.org |

| Sustainable Catalysis | Iridium-catalyzed reaction of alcohols | Uses renewable starting materials; H₂ is the only byproduct. | nih.gov |

| Solventless Methods | Mechanochemical activation (ball milling) | Avoids use of hazardous organic solvents. | lucp.net |

These methodologies represent a significant shift towards more environmentally benign processes for the production of valuable pyrrole compounds.

Reaction Pathways and Mechanistic Investigations of 5 Tert Butyl 1h Pyrrole 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution, more so than benzene (B151609). pearson.compearson.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density and nucleophilicity. pearson.com

Regioselectivity and Electronic Effects of Substituents

In unsubstituted pyrrole, electrophilic attack is strongly preferred at the C2 (α) position over the C3 (β) position. This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by three resonance structures, compared to only two for β-attack. echemi.comstackexchange.com

For 5-tert-Butyl-1H-pyrrole-2-carboxylic acid, the two α-positions (C2 and C5) are already substituted. Therefore, electrophilic substitution must occur at one of the β-positions (C3 or C4). The regiochemical outcome is determined by the combined electronic effects of the tert-butyl group and the carboxylic acid group.

tert-Butyl Group (at C5): This is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect. EDGs are activating groups, meaning they increase the rate of electrophilic substitution and direct incoming electrophiles to the ortho and para positions. In the context of the pyrrole ring, the tert-butyl group at C5 activates the adjacent C4 position.

Carboxylic Acid Group (at C2): This is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects. EWGs are deactivating groups, decreasing the reaction rate, and typically direct incoming electrophiles to the meta position. The carboxylic acid at C2 deactivates the adjacent C3 position.

Consequently, the activating effect of the tert-butyl group at C5 and the deactivating effect of the carboxylic acid group at C2 work in concert to direct incoming electrophiles to the C4 position . The C4 position is electronically enriched by the tert-butyl group, making it the most nucleophilic site on the ring.

Halogenation and Nitration Studies

Given the regioselectivity determined by the electronic effects of the substituents, halogenation and nitration of this compound are expected to yield products substituted at the C4 position. Pyrroles are sensitive to strong acids and oxidizing conditions, so mild reagents are typically required for these transformations. pearson.comscribd.com

Halogenation: The bromodecarboxylation of pyrrole-2-carboxylic acid can occur using molecular bromine in methanol. acs.org However, for direct halogenation without decarboxylation, milder reagents are often employed. For instance, N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of activated aromatic rings like pyrrole.

Nitration: The nitration of highly reactive pyrroles requires milder conditions than the standard nitric acid/sulfuric acid mixture used for benzene to avoid oxidative degradation of the ring. libretexts.orgmasterorganicchemistry.com A common method involves using nitric acid in acetic anhydride (B1165640). The expected product of nitration would be 5-tert-butyl-4-nitro-1H-pyrrole-2-carboxylic acid. scbt.com

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-tert-butyl-1H-pyrrole-2-carboxylic acid |

| Nitration | HNO₃ / Acetic Anhydride | 5-tert-Butyl-4-nitro-1H-pyrrole-2-carboxylic acid |

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound undergoes typical reactions of this functional group, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com Another effective method for preparing tert-butyl esters of pyrrole carboxylic acids involves reacting the acid with N,N-dimethylformamide di-tert-butyl acetal. tandfonline.com Enzymatic methods, such as using Novozym 435 for transesterification, have also been developed for synthesizing pyrrole esters. nih.gov

Amidation: The formation of an amide from the carboxylic acid requires reaction with an amine. This transformation is often facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activates the carboxylic acid for nucleophilic attack by the amine. google.com Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of the desired amine. tandfonline.com

| Reaction | Typical Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Methyl 5-tert-butyl-1H-pyrrole-2-carboxylate |

| Amidation | Amine (e.g., Diethylamine), EDCI | 5-tert-Butyl-N,N-diethyl-1H-pyrrole-2-carboxamide |

Decarboxylation Pathways and Mechanisms

Pyrrole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating. acs.org The reaction is often catalyzed by acid. nih.gov The mechanism for the acid-catalyzed decarboxylation involves the protonation of the pyrrole ring, specifically at the C2 position. This protonation creates a cationic intermediate where the C2-carboxyl bond is weakened. The departure of carbon dioxide is facilitated because it results in the formation of a neutral pyrrole molecule, restoring the aromatic system. nih.govresearchgate.net

Another proposed mechanism, particularly in strongly acidic aqueous solutions, suggests an associative pathway where water adds to the carboxyl group of the protonated reactant. This leads to the formation of pyrrole and protonated carbonic acid, which then dissociates into carbon dioxide and H₃O⁺. nih.gov In the case of this compound, decarboxylation would yield 2-tert-butyl-1H-pyrrole.

Reduction Reactions of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. The reaction would convert this compound into (5-tert-butyl-1H-pyrrol-2-yl)methanol. It is important to control the reaction conditions, as harsh reducing agents can potentially reduce the pyrrole ring itself.

Nucleophilic Attack and Addition Reactions

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the carboxylic acid group. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the hydroxyl group is replaced by a nucleophile. libretexts.org The direct conversion of the carboxylic acid requires activation, as the hydroxyl group is a poor leaving group. libretexts.org

Esterification: The formation of esters from this compound can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. masterorganicchemistry.com Alternatively, for milder conditions, coupling agents or conversion to a more reactive intermediate is employed. One effective method involves reacting the carboxylic acid with N,N-dimethylformamide di-tert-butyl acetal, which readily produces the corresponding tert-butyl ester. tandfonline.com This method is advantageous for its operational simplicity and good yields with related heterocyclic carboxylic acids. tandfonline.com

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable due to acid-base neutralization, which forms a highly unreactive carboxylate salt. libretexts.org Therefore, the synthesis of amides from this compound necessitates the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used to activate the carboxyl group, facilitating nucleophilic attack by a primary or secondary amine to form the corresponding amide. libretexts.orggoogle.com Another class of effective coupling agents for this transformation are cyclic alkyltriphosphonate anhydrides. google.com

The general mechanism for these transformations involves an initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (or the activated hydroxyl group) and reforming the carbon-oxygen double bond to yield the final substitution product. masterorganicchemistry.com

While the pyrrole ring is electron-rich and typically undergoes electrophilic substitution, nucleophilic attack on the ring itself is generally disfavored unless activated by strongly electron-withdrawing groups or under specific reaction conditions leading to ring transformations. nih.gov In the case of this compound, the reactivity is dominated by the carboxylic acid function.

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalyst), Heat | Methyl 5-tert-butyl-1H-pyrrole-2-carboxylate |

| Amidation | Propylamine (CH₃CH₂CH₂NH₂) | EDCI, HOBt, DMF | 5-tert-Butyl-N-propyl-1H-pyrrole-2-carboxamide |

| Acid Chloride Formation | Chloride (Cl⁻) | Thionyl Chloride (SOCl₂) | 5-tert-Butyl-1H-pyrrole-2-carbonyl chloride |

Radical Reactions and Photochemical Transformations

The pyrrole moiety and the carboxylic acid group can both participate in radical and photochemical reactions, leading to a diverse range of products through mechanisms distinct from polar reactions.

Radical Reactions: A key radical reaction involving carboxylic acids is decarboxylation. While thermal decarboxylation of pyrrole-2-carboxylic acid is possible, it often requires harsh conditions. researchgate.net Radical-mediated decarboxylation offers a milder alternative. For instance, the Hunsdiecker reaction, which involves the conversion of a carboxylic acid to its silver salt followed by treatment with a halogen, proceeds via a radical mechanism to yield a halodecarboxylated product. nih.gov Applying this to pyrrole-2-carboxylic acid derivatives has been shown to be an effective method for producing iodopyrroles and bromopyrroles. acs.org The mechanism involves the formation of an acyl hypohalite, which then decomposes to generate a pyrrolyl radical, CO₂, and a halogen radical. nih.gov

More modern approaches utilize photoredox catalysis to generate radical intermediates from carboxylic acids under visible light irradiation. sioc.ac.cnrsc.org These methods can achieve decarboxylative C-C or C-heteroatom bond formation. sioc.ac.cn While specific studies on this compound are scarce, it is plausible that it could undergo similar photoredox-catalyzed decarboxylative functionalizations. researchgate.net

Photochemical Transformations: The aromatic pyrrole ring can undergo various photochemical reactions, including cycloadditions and substitutions. rsc.orgbris.ac.uk Irradiation of pyrrole derivatives in the presence of carbonyl compounds can lead to [2+2] photocycloaddition, known as the Paternò–Büchi reaction, forming oxetane (B1205548) intermediates. acs.org Furthermore, photochemical reactions of halogenated pyrroles with aromatic compounds can result in substitution, where the halogen is replaced by the aromatic group. rsc.org The specific outcome of photochemical reactions on this compound would depend on the wavelength of light, the solvent, and the presence of other reactants or photosensitizers. researchgate.net

| Reaction Type | Reagents | Key Intermediate | Potential Product |

|---|---|---|---|

| Decarboxylative Bromination | 1. AgNO₃ 2. Br₂ | 5-tert-Butyl-1H-pyrrol-2-yl radical | 2-Bromo-5-tert-butyl-1H-pyrrole |

| Photochemical [2+2] Cycloaddition | Acetone, UV light (hν) | Excited state pyrrole | Oxetane adduct |

| Photoredox Decarboxylation | Photocatalyst (e.g., Ir or Ru complex), Visible Light | Pyrrolyl radical cation | Functionalized pyrrole (depends on trapping agent) |

Functional Group Compatibility and Transformation Studies

The synthetic utility of this compound is enhanced by the ability to selectively modify one functional group while preserving the others. The tert-butyl group is generally robust and stable under many reaction conditions, while the carboxylic acid and the pyrrole N-H bond are the primary sites for transformations.

Transformations of the Carboxylic Acid Group:

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-tert-butyl-1H-pyrrol-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, though they will also deprotonate the pyrrole N-H. libretexts.org Milder and more selective methods, such as using ammonia-borane with a catalytic amount of titanium tetrachloride, can reduce carboxylic acids in the presence of other sensitive functional groups. organic-chemistry.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are typically more reactive than the starting acid. libretexts.org However, specialized methods have been developed. One approach involves converting the carboxylic acid to a more reactive derivative, such as a thioester, which can then be reduced to the aldehyde under nickel catalysis. rsc.org Another strategy employs photoredox catalysis with a hydrosilane reducing agent to achieve the selective conversion. rsc.org

Decarboxylation: As discussed previously, the complete removal of the carboxyl group to yield 2-tert-butyl-1H-pyrrole can be accomplished. Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid in strongly acidic aqueous solutions proceeds through an associative mechanism involving the addition of water to the carboxyl group. nih.gov

Transformations involving the Pyrrole Ring: The pyrrole ring itself can be functionalized, typically through electrophilic substitution. The presence of both an activating group (tert-butyl) and a deactivating group (carboxylic acid) influences the regioselectivity of these reactions. Directed ortho-metallation (DoM) strategies can also be employed, where deprotonation directed by the carboxylate group allows for the introduction of electrophiles at the C3 position. researchgate.net For example, treatment of a similar pyrrole carboxylic acid with two equivalents of a strong base like lithium diisopropylamide (LDA) generates a dianion, which can then react with an electrophile (e.g., a halogenating agent) to give the 3-substituted product. researchgate.net This demonstrates the compatibility of the carboxylic acid group with strong bases when it is used as a directing group.

| Functional Group Target | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| Carboxylic Acid | Reduction to Alcohol | 1. TiCl₄ (cat.) 2. NH₃BH₃ | (5-tert-Butyl-1H-pyrrol-2-yl)methanol |

| Carboxylic Acid | Decarboxylation | Strong acid (e.g., HClO₄), Heat | 2-tert-Butyl-1H-pyrrole |

| Pyrrole Ring (C3-H) | Directed Halogenation | 1. LDA (2.2 equiv) 2. Electrophilic Halogen Source | 3-Halo-5-tert-butyl-1H-pyrrole-2-carboxylic acid |

Derivatization and Advanced Functionalization Strategies for 5 Tert Butyl 1h Pyrrole 2 Carboxylic Acid

Synthesis of Esters, Amides, and Hydrazides for Library Development

The carboxylic acid group at the C2 position is the most straightforward site for derivatization, allowing for the generation of large libraries of compounds through the synthesis of esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.

Standard protocols for these conversions typically begin with the activation of the carboxylic acid. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride can then be reacted with a wide variety of nucleophiles without purification.

Esterification: Reaction of the acyl chloride with various alcohols (R-OH) or phenols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields the corresponding esters.

Amidation: The introduction of primary or secondary amines (R¹R²NH) to the acyl chloride provides a direct route to a diverse set of amides. This reaction is one of the most common for library development due to the vast commercial availability of amines. sunderland.ac.uk

Hydrazide Formation: Reacting the acyl chloride with hydrazine (B178648) or its derivatives leads to the formation of hydrazides, which are useful intermediates for the synthesis of other heterocyclic systems.

For high-throughput synthesis and library development, modern techniques such as continuous flow chemistry are being adopted. researchgate.net These methods allow for rapid reaction optimization, improved safety, and efficient scaling of compound synthesis. nih.govsyrris.comresearchgate.net A representative workflow for library synthesis is detailed in the table below.

| Step | Reagent/Condition | Product Class | Purpose |

| 1. Acid Activation | SOCl₂ or (COCl)₂ | Acyl Chloride | Increase electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Acyl Substitution | R-OH, Base | Esters | Modify lipophilicity and steric profile. |

| R¹R²NH, Base | Amides | Introduce diverse functional groups and potential hydrogen bond donors/acceptors. sunderland.ac.uk | |

| H₂NNH₂, Base | Hydrazides | Serve as versatile synthetic intermediates. |

Functionalization at the Pyrrole (B145914) Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the pyrrole ring is another key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent N-alkylation or N-acylation. These modifications can significantly impact the electronic properties of the pyrrole ring and the steric environment around it, which is crucial for tuning molecular interactions.

N-Alkylation: This is typically achieved by deprotonating the pyrrole nitrogen with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like an alkyl halide or tosylate. This reaction introduces an alkyl group onto the nitrogen atom. researchgate.net

N-Acylation: This involves the reaction of the pyrrole with an acylating agent. While direct acylation can be challenging, it can be facilitated by activating the carboxylic acid partner. researchgate.net For instance, using a coupling agent or converting the acid to a more reactive species like an acid anhydride (B1165640) can promote the reaction. N-acylation introduces an acyl group, which is electron-withdrawing and can alter the reactivity of the pyrrole ring in subsequent reactions. nih.gov

The choice of N-substituent can serve as a protecting group or as a functional handle for further transformations. nih.gov For example, an N-alkoxycarbonyl group can be introduced and later removed under specific conditions.

| Reaction | Typical Reagents | Product | Key Feature |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl Pyrrole | Modulates steric and electronic properties. |

| N-Acylation | Acyl Chloride (RCOCl), Base | N-Acyl Pyrrole | Introduces an electron-withdrawing group; can act as a protecting group. researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl-substituted Pyrrole Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, or alkynyl groups onto the pyrrole core. To perform these reactions on the 5-tert-butyl-1H-pyrrole-2-carboxylic acid backbone, a halogen atom must first be introduced at one of the available C-H positions (C3 or C4). This two-step sequence involves:

Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can selectively install a bromine or iodine atom at the C3 or C4 position of the pyrrole ring.

Cross-Coupling: The resulting halo-pyrrole derivative can then be used as a substrate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction couples the halo-pyrrole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, attaching an aryl or vinyl substituent. nih.gov

Sonogashira Coupling: This reaction couples the halo-pyrrole with a terminal alkyne, providing a direct route to alkynyl-substituted pyrroles. rsc.org

These methods offer a modular approach to synthesizing highly functionalized and structurally complex pyrrole derivatives. researchgate.net

| Coupling Reaction | Key Components | Catalyst/Ligand | Product Feature |

| Suzuki Coupling | Halo-pyrrole, Boronic Acid (RB(OH)₂), Base | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Aryl or vinyl substituted pyrrole. nih.gov |

| Sonogashira Coupling | Halo-pyrrole, Terminal Alkyne (R-C≡CH), Base, Cu(I) co-catalyst | PdCl₂(PPh₃)₂/PPh₃ | Alkynyl substituted pyrrole. rsc.org |

C-H Activation Methodologies for Directed Functionalization

Direct C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalization (i.e., halogenation). This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, typically catalyzed by a transition metal.

For this compound, the carboxylic acid group can act as an internal directing group, guiding the catalyst to activate the adjacent C-H bond at the C3 position. This regioselectivity is a significant advantage of C-H activation strategies. Palladium and rhodium are common catalysts for such transformations. nih.gov

For example, a palladium-catalyzed direct arylation could couple the C3 position of the pyrrole ring with an aryl halide, bypassing the need to first halogenate the pyrrole. researchgate.net These methods are at the forefront of modern synthetic chemistry, offering efficient pathways to novel derivatives. mdpi.com

| Strategy | Catalyst | Directing Group | Regioselectivity |

| Directed C-H Arylation | Palladium(II) salts | Carboxylic Acid (C2) | C3 position |

| Directed C-H Alkenylation | Rhodium(III) complexes | Carboxylic Acid (C2) | C3 position |

Incorporation into Macrocyclic and Supramolecular Architectures

The rigid, planar structure of the pyrrole ring and the versatile functional handles of this compound make it an attractive building block for the construction of macrocycles and complex supramolecular systems.

Macrocyclization can be achieved by transforming the starting molecule into a precursor with two reactive sites that can be linked together. For instance, the carboxylic acid can be converted to an amino group, and the pyrrole N-H can be alkylated with a chain bearing a terminal carboxylic acid. An intramolecular amide bond formation under high-dilution conditions would then yield a macrocyclic structure.

Alternatively, two molecules of a derivatized pyrrole can be coupled together head-to-tail or head-to-head to form larger cyclic structures. The defined geometry of the pyrrole unit helps to pre-organize the linear precursors, facilitating the cyclization process and imparting a defined shape to the final macrocycle. These structures are of interest in host-guest chemistry, materials science, and as complex scaffolds for drug discovery.

Computational Chemistry and Theoretical Investigations of 5 Tert Butyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For 5-tert-butyl-1H-pyrrole-2-carboxylic acid, these methods elucidate the distribution of electrons and predict sites of chemical reactivity, which are governed by the molecule's electronic architecture.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry) and the molecule's total energy.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor, defining the electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, the electron-donating nature of the tert-butyl group and the pyrrole (B145914) ring would likely localize the HOMO density on the ring system, while the LUMO would be distributed over the conjugated system, including the electron-withdrawing carboxylic acid group.

An Electrostatic Potential Map (MEP) provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Red areas signify negative potential (high electron density), which are prone to electrophilic attack, while blue areas represent positive potential (low electron density), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic group and a positive potential (blue) near the acidic proton of the carboxyl group and the N-H proton of the pyrrole ring. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 5-formyl-1H-pyrrole-2-carboxylic acid | -6.73 | -2.02 | 4.71 | iosrjournals.org |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.49 | -2.03 | 4.46 | nih.gov |

Conformational Analysis and Tautomerism Studies

Conformational analysis of 2-acylpyrroles, including pyrrole-2-carboxylic acid, reveals the existence of rotational isomers (conformers) due to rotation around the single bond connecting the pyrrole ring and the carbonyl group. longdom.org These conformers are typically planar to maximize conjugation. Two primary planar conformers are considered: s-cis and s-trans. researchgate.net In the s-cis form, the carbonyl oxygen and the pyrrole N-H group are on the same side, while in the s-trans form, they are on opposite sides.

Theoretical calculations for pyrrole-2-carboxylic acid have shown that both conformers can exist, and their relative stability is influenced by intermolecular interactions, particularly hydrogen bonding. acs.orgresearchgate.net In the solid state, pyrrole-2-carboxylic acid often forms centrosymmetric dimers. The s-cis conformer can form dimers with two N-H···O hydrogen bonds, while both conformers can form cyclic dimers via two O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netresearchgate.net The presence of the sterically demanding tert-butyl group at the 5-position of this compound would likely introduce steric hindrance, potentially favoring the s-trans conformer in the monomeric state to minimize repulsion with the N-H group. However, the energetic balance in dimers and in solution would depend on the interplay between steric effects and the strength of intermolecular hydrogen bonds.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is a valuable tool for elucidating reaction mechanisms, predicting reaction pathways, and calculating the energy barriers associated with them. This is achieved by locating the transition state (TS) structures on the potential energy surface.

A notable example for a related compound is the DFT investigation of the decarboxylation of pyrrole-2-carboxylic acid. researchgate.net This study explored different mechanistic pathways, including direct decarboxylation and pathways catalyzed by water and protons. Calculations showed that the presence of water and H+ significantly lowers the energy barrier for the C-C bond cleavage by stabilizing the transition state. researchgate.net The rate-determining step was identified as the initial nucleophilic attack of water at the carbonyl group. researchgate.net

For this compound, similar computational approaches could be used to predict its reactivity in various reactions. For instance, in electrophilic substitution reactions, the electron-donating tert-butyl group would be expected to activate the pyrrole ring. Transition state calculations could predict the regioselectivity of such reactions and quantify the effect of the substituent on the reaction barriers compared to the unsubstituted parent compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies, corresponding to IR and Raman spectral bands, are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. The assignments of vibrational modes are supported by Potential Energy Distribution (PED) analysis. iosrjournals.org For pyrrole-2-carboxylic acid, DFT studies have provided complete vibrational assignments for both s-cis and s-trans conformers and their dimers, showing good agreement with experimental FT-IR and Raman spectra. acs.orgresearchgate.net

| Vibrational Mode | Calculated (B3LYP/6-311+G(d)) | Experimental (Solid State) | Reference |

|---|---|---|---|

| O-H stretch | 3577 | ~3300 (broad, H-bonded) | researchgate.net |

| N-H stretch | 3494 | 3385 | researchgate.net |

| C=O stretch | 1739 | 1670 | researchgate.net |

| Ring C-H stretch | 3130-3160 | 3110-3140 | acs.org |

NMR Chemical Shifts: The prediction of NMR chemical shifts is another powerful application of quantum chemistry, typically performed using the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). For pyrrole derivatives, calculated ¹H and ¹³C chemical shifts generally show good correlation with experimental data, aiding in signal assignment. chemicalbook.com For this compound, this method would predict the chemical shifts for the non-equivalent pyrrole protons, the N-H and O-H protons, and the distinct carbons of the tert-butyl group, the pyrrole ring, and the carboxyl group.

Molecular Dynamics Simulations for Solution Behavior and Self-Assembly (if applicable)

While quantum chemical calculations typically focus on single molecules or small clusters in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the behavior of molecules in an explicit solvent environment over time. MD simulations could provide valuable insights into the solution behavior of this compound.

Although specific MD studies on this molecule are not prominent in the literature, this technique could be applied to investigate several phenomena. For example, MD simulations could explore the stability of hydrogen-bonded dimers in different solvents, analyze the specific solvation structure around the carboxylic acid and the bulky tert-butyl group, and study the dynamics of conformational changes in solution. Furthermore, if the molecule has amphiphilic character, MD could be used to simulate its potential for self-assembly into larger aggregates, such as micelles or layers, which could be relevant for materials science applications.

Applications of 5 Tert Butyl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives in Materials Science and Catalysis

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid and the pyrrole (B145914) ring of 5-tert-butyl-1H-pyrrole-2-carboxylic acid provide excellent coordination sites for metal ions, making it and its derivatives valuable ligands in coordination chemistry. Carboxylic acids are widely used as organic linkers to construct Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. bldpharm.com The structure of the organic ligand is a key factor in tuning the resulting MOF's properties. bldpharm.com

While research on MOFs derived specifically from this compound is emerging, the principles can be understood from related structures. For instance, coordination polymers have been successfully synthesized using 5-substituted isophthalic acids, including 5-tert-butyl isophthalic acid, demonstrating that the tert-butyl group can be incorporated into stable framework structures. nih.gov The pyrrole-2-carboxylic acid moiety itself can act as a bridge between metal centers. mdpi.com The bulky tert-butyl group in the 5-position of the pyrrole ring can influence the resulting framework's topology and pore environment, potentially leading to MOFs with unique guest recognition properties or enhanced stability in organic solvents.

Table 1: Potential Coordination Modes of Pyrrole-2-Carboxylate Ligands in MOFs

| Coordination Site | Mode | Description | Potential Influence of 5-tert-Butyl Group |

|---|---|---|---|

| Carboxylate Group | Monodentate | One oxygen atom coordinates to a single metal center. | Steric hindrance may favor this mode. |

| Carboxylate Group | Bidentate (Chelating) | Both oxygen atoms coordinate to the same metal center. | Influences local geometry around the metal. |

| Carboxylate Group | Bidentate (Bridging) | Each oxygen atom coordinates to a different metal center, linking them. | Can lead to the formation of extended 1D, 2D, or 3D networks. |

Integration into Functional Organic Materials (e.g., organic semiconductors, fluorescent brighteners, dyes)

Pyrrole-containing compounds are of significant interest in the field of functional organic materials due to the electron-rich nature of the pyrrole ring. researchgate.net This property is beneficial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Organic semiconducting materials derived from π-electron-rich pyrroles have gained attention for their unique optical and electronic properties. researchgate.net The lower aromaticity of pyrrole compared to thiophene (B33073) allows for more efficient intramolecular electron delocalization. researchgate.net

The incorporation of a tert-butyl group can enhance the solubility of these materials in organic solvents, which is a crucial factor for solution-based processing techniques used in the fabrication of organic electronic devices. Furthermore, the bulky substituent can influence the solid-state packing of the molecules, which in turn affects charge mobility.

In the realm of fluorescent brighteners and dyes, the core pyrrole structure can be chemically modified to tune its photophysical properties. While specific use of this compound as a fluorescent brightener is not widely documented, complex molecules incorporating tert-butyl groups and heterocyclic systems, such as 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), are known commercial fluorescent brighteners (Fluorescent Brightener 184). sinocurechem.comnih.gov This suggests that the tert-butyl group is a desirable feature for such applications, likely contributing to photostability and compatibility with polymer matrices.

Use as Building Blocks for Advanced Polymer Synthesis

The development of new polymers with enhanced performance and functionality is a major focus of modern materials science. nih.gov this compound serves as a functional monomer for the synthesis of advanced polymers. The pyrrole ring can be polymerized through electrochemical or chemical oxidative methods, while the carboxylic acid group offers a handle for further functionalization or for creating polyesters and polyamides.

The polymerization of the parent monomer, pyrrole-2-carboxylic acid, has been achieved through environmentally friendly enzymatic catalysis to produce poly(pyrrole-2-carboxylic acid) (PCPy) particles. rsc.org This demonstrates the viability of the pyrrole-2-carboxylic acid scaffold for polymerization. The presence of the tert-butyl group on the polymer backbone would be expected to significantly alter the properties of the resulting material.

Table 2: Predicted Influence of the 5-tert-Butyl Group on Polymer Properties

| Property | Influence | Rationale |

|---|---|---|

| Solubility | Increased | The bulky, nonpolar tert-butyl group disrupts chain packing and enhances interactions with organic solvents. |

| Processability | Improved | Enhanced solubility allows for easier processing via techniques like spin coating or inkjet printing. |

| Morphology | Altered | Steric hindrance from the tert-butyl groups would lead to more amorphous polymer films compared to the unsubstituted analog. |

| Thermal Stability | Potentially Modified | The bulky group might affect thermal degradation pathways. |

| Electronic Properties | Tuned | The substituent can electronically influence the conjugated polymer backbone, affecting band gap and conductivity. |

Sensing Applications (e.g., chemosensors for specific analytes)

Pyrrole-based compounds are extensively used in the design of chemosensors for detecting various ions and molecules. researchgate.net The pyrrole N-H group can act as a hydrogen bond donor, making it particularly useful for the recognition of anions. The carboxylic acid group can serve as a binding site for cations or participate in hydrogen bonding interactions.

Derivatives of this compound can be designed as selective chemosensors. The pyrrole and carboxylate moieties can form a binding pocket for a specific analyte. The tert-butyl group can play a crucial role in tuning the sensor's selectivity by providing steric hindrance that favors the binding of analytes with a complementary shape and size. Furthermore, this group enhances the sensor's solubility in organic media, allowing for its use in various sensing platforms. For example, pyrrole-based Schiff base chemosensors have been developed for the colorimetric or fluorescent detection of metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. researchgate.net A related compound, 1H-Pyrrole-2,5-dicarboxylic acid, has been identified as a quorum sensing inhibitor, highlighting the biological recognition capabilities of such scaffolds. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding. mdpi.com this compound is an ideal candidate for building supramolecular structures due to its multiple hydrogen bonding sites. The carboxylic acid group can form strong O-H···O hydrogen bonds, leading to the formation of dimers. nih.gov Additionally, the pyrrole N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, allowing for the formation of extended chains and networks. nih.gov

Catalytic Applications as Chiral Auxiliaries or Ligands

In the field of catalysis, carboxylic acids are known to function as effective ligands for transition metals. mdpi.com The parent compound, pyrrole-2-carboxylic acid, has been successfully employed as a ligand for copper-catalyzed monoarylation of anilines, demonstrating its utility in facilitating important chemical transformations. nih.gov

Derivatives of this compound can act as ligands in various catalytic systems. The pyrrole-carboxylate moiety can bind to a metal center, and the tert-butyl group can create a specific steric environment around the catalytically active site. This can influence the selectivity of the reaction, for example, by favoring the formation of one product over another. While the molecule itself is not chiral, it can be part of a chiral catalytic complex. Chiral carboxylic acids are often used as ligands or auxiliaries in asymmetric catalysis to control the stereochemical outcome of a reaction. researchgate.net By modifying the structure of this compound, for instance by introducing a chiral center elsewhere in the molecule, it could be adapted for use as a chiral auxiliary or ligand in enantioselective catalysis.

Environmental and Sustainability Considerations in the Production and Use of 5 Tert Butyl 1h Pyrrole 2 Carboxylic Acid

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. scranton.edu One of the most common methods for synthesizing the pyrrole (B145914) core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.inorganic-chemistry.org This reaction is considered to have a high atom economy as the only byproduct is water. rgmcet.edu.inacs.org

To analyze the atom economy for the synthesis of 5-tert-Butyl-1H-pyrrole-2-carboxylic acid, a plausible Paal-Knorr synthetic route is considered. The reaction would likely involve the condensation of a 1,4-dicarbonyl precursor with an amine. The primary waste product in this ideal reaction is water, which contributes to a high theoretical atom economy.

Table 1: Theoretical Atom Economy for a Paal-Knorr Synthesis of a Pyrrole Derivative

| Reactant A (1,4-dicarbonyl) | Reactant B (Amine) | Desired Product (Pyrrole) | Byproduct | % Atom Economy |

| Molecular Weight ( g/mol ) | Molecular Weight ( g/mol ) | Molecular Weight ( g/mol ) | 2 x H₂O (36.04 g/mol ) | (MW of Product / (MW of Reactant A + MW of Reactant B)) * 100 |

Note: The specific molecular weights would depend on the exact precursors used for this compound.

Development of Solvent-Free or Green Solvent-Based Methodologies

Traditional organic syntheses often rely on volatile and often hazardous organic solvents, which contribute significantly to the environmental impact of chemical processes. semanticscholar.org The development of solvent-free or green solvent-based methodologies is a key area of green chemistry research.

For the synthesis of pyrroles, several greener alternatives to conventional solvents have been explored:

Solvent-Free Synthesis: The Paal-Knorr reaction has been successfully carried out under solvent-free conditions, often with simple stirring at room temperature. rsc.org This approach significantly reduces waste and eliminates the environmental and health hazards associated with organic solvents. rsc.org Mechanochemical activation, through ball milling, is another solventless technique that has been effectively used for pyrrole synthesis, providing rapid reactions and high yields. researchgate.netzendy.io

Green Solvents: When a solvent is necessary, the use of environmentally benign alternatives is preferred.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for green chemistry. rgmcet.edu.in The Paal-Knorr synthesis of N-substituted pyrroles has been demonstrated in water, sometimes with the aid of surfactants to overcome solubility issues. researchgate.net

Ionic Liquids: These salts, which are liquid at low temperatures, have gained attention as green solvents due to their low vapor pressure, thermal stability, and recyclability. They have been successfully employed in the synthesis of pyrrole derivatives. organic-chemistry.org

Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be effective media for pyrrole synthesis. researchgate.net

Acetic Acid: This biodegradable solvent can also act as a catalyst in the Paal-Knorr reaction, further streamlining the process. semanticscholar.org

The adoption of these methodologies for the production of this compound could drastically reduce its environmental impact.

Energy Efficiency in Synthetic Processes

Energy consumption is a critical factor in the sustainability of a chemical process. researchgate.net Traditional synthetic methods often require prolonged heating, leading to significant energy usage. rgmcet.edu.in Modern techniques aim to improve energy efficiency by reducing reaction times and lowering reaction temperatures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating. ajgreenchem.com For the Paal-Knorr synthesis of pyrroles, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating. pensoft.netresearchgate.net This is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient energy transfer. ajgreenchem.com

Mechanochemistry: As mentioned earlier, mechanochemical methods like ball milling are not only solvent-free but also highly energy-efficient. The mechanical energy input directly promotes the chemical reaction, often at room temperature, thus avoiding the need for thermal energy. researchgate.net

Table 2: Comparison of Energy Consumption for a Typical Organic Synthesis

| Heating Method | Typical Reaction Time | Energy Consumption | Advantages | Disadvantages |

| Conventional (Oil Bath) | Hours | High | Simple setup | Inefficient heating, long reaction times |

| Microwave Irradiation | Minutes | Lower (due to shorter time) | Rapid heating, shorter reaction times, higher yields | Requires specialized equipment |

| Mechanochemical (Ball Milling) | Minutes | Very Low | Solvent-free, room temperature, rapid | Requires specialized equipment |

While the initial investment for specialized equipment like microwave reactors or ball mills may be higher, the long-term energy savings and increased efficiency can make them a more sustainable choice for the synthesis of this compound. researchgate.net

Lifecycle Assessment Methodologies for the Compound (Theoretical Framework)

A Lifecycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental impacts of a product throughout its entire lifecycle, from raw material extraction to final disposal. researchgate.net For a specialty chemical like this compound, a "cradle-to-gate" LCA would be a valuable tool to identify and quantify its environmental hotspots. researchgate.net

A theoretical LCA framework for this compound would involve the following stages:

Goal and Scope Definition: The goal would be to quantify the environmental impacts associated with the production of 1 kg of this compound. The system boundaries would be defined as "cradle-to-gate," encompassing all processes from the extraction of raw materials to the final purified product leaving the manufacturing facility. mdpi.com

Life Cycle Inventory (LCI): This stage involves compiling an inventory of all inputs (raw materials, energy, water) and outputs (product, byproducts, waste, emissions) for each process within the system boundaries. nih.gov This is often the most data-intensive part of an LCA. repositorioinstitucional.mx For a theoretical assessment, data from laboratory-scale synthesis or from databases for similar chemical processes would be used. mdpi.com

Inputs:

Raw materials for the 1,4-dicarbonyl precursor and the amine.

Solvents (if any) and catalysts.

Energy (electricity and thermal) for heating, stirring, and purification.

Water for reactions and cleaning.

Outputs:

this compound (product).

Water (byproduct from Paal-Knorr reaction).

Solvent waste and catalyst residue.

Air emissions (e.g., from volatile solvents).

Wastewater from purification and cleaning.

Life Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts. This is done by classifying the inventory data into different impact categories and then characterizing them using scientific models. researchgate.net

Common Impact Categories:

Global Warming Potential (carbon footprint)

Acidification Potential

Eutrophication Potential

Ozone Depletion Potential

Human Toxicity

Ecotoxicity

Interpretation: The results of the LCIA are analyzed to identify the major contributors to the environmental impact. This allows for the identification of "hotspots" in the production process where improvements can be made. For example, the LCA might reveal that the synthesis of a particular starting material or the energy consumption during purification has the most significant environmental burden. researchgate.net This information can then guide research and development towards more sustainable synthetic routes and processes. researchgate.net

By applying this theoretical LCA framework, a more complete understanding of the environmental and sustainability profile of this compound can be achieved, paving the way for the development of greener and more sustainable production methods.

Future Research Directions and Emerging Trends for 5 Tert Butyl 1h Pyrrole 2 Carboxylic Acid

Exploration of Novel and Expedited Synthetic Pathways (e.g., flow chemistry)

Traditional batch synthesis methods for substituted pyrroles can be time-consuming and challenging to scale up. Modern synthetic methodologies, particularly continuous flow chemistry, offer a transformative approach. Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides significant advantages in terms of reaction control, safety, and efficiency. uc.ptsyrris.com

Research into the synthesis of pyrrole-3-carboxylic acid derivatives has demonstrated the power of flow chemistry to achieve high yields and in-situ functional group transformations, such as the hydrolysis of tert-butyl esters. acs.orgresearchgate.netnih.gov Applying these principles to 5-tert-butyl-1H-pyrrole-2-carboxylic acid could lead to expedited, scalable, and automated production. Future research will likely focus on adapting multi-component reactions, like the Hantzsch pyrrole (B145914) synthesis, to a continuous flow setup for this specific target. uc.ptsyrris.com This would enable rapid generation of the core structure and its analogues for further investigation.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous reagents | Inherently safer due to small reaction volumes at any given time |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time |

Development of Advanced Catalytic Systems Utilizing Pyrrole-based Ligands

The pyrrole-2-carboxylic acid framework is a known and effective ligand in catalysis. For instance, it has been successfully employed as a ligand for copper-catalyzed monoarylation of anilines. nih.gov The introduction of a 5-tert-butyl group offers a powerful tool for tuning the steric and electronic properties of the resulting metal complexes. This bulky group can create a specific coordination environment around a metal center, influencing the catalyst's activity, selectivity, and stability.

Future work will likely involve synthesizing a range of transition metal complexes using this compound as a bidentate ligand. researchgate.net These new catalytic systems could be screened for activity in a variety of important organic transformations, such as C-H activation, cross-coupling reactions, and oxidation catalysis. The sterically demanding nature of the tert-butyl group could prove particularly advantageous in stereoselective synthesis, where precise control over the catalyst's spatial arrangement is critical.

| Potential Metal Center | Target Catalytic Application | Role of this compound Ligand |

|---|---|---|

| Copper (Cu) | Cross-coupling reactions (e.g., C-N, C-O coupling) | Enhance catalyst stability and modulate reactivity. nih.gov |

| Palladium (Pd) | C-H activation, Suzuki and Heck coupling | Provide steric bulk to promote reductive elimination and control selectivity. |